molecular formula C10H16O3 B14597819 3-(1-Hydroxycyclohexyl)oxolan-2-one CAS No. 61097-33-4

3-(1-Hydroxycyclohexyl)oxolan-2-one

Cat. No.: B14597819
CAS No.: 61097-33-4
M. Wt: 184.23 g/mol
InChI Key: XXTSLPDJULQVJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclohexyl)oxolan-2-one typically involves the cyclization of a hydroxy acid precursor. One common method is the intramolecular esterification of 3-(1-hydroxycyclohexyl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclohexyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: The major products include cyclohexanone derivatives.

    Reduction: The major products are cyclohexyl diols.

    Substitution: The major products are halogenated cyclohexyl derivatives.

Scientific Research Applications

3-(1-Hydroxycyclohexyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving lactones.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclohexyl)oxolan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of lactones, leading to the formation of hydroxy acids. These hydroxy acids can then participate in further metabolic pathways, contributing to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-3-one: A similar lactone with a different substitution pattern.

    Tetrahydrofuran-3-one: Another cyclic ester with a similar ring structure but different functional groups.

    Cyclohexanone: A related compound with a ketone group instead of a lactone ring.

Uniqueness

3-(1-Hydroxycyclohexyl)oxolan-2-one is unique due to the presence of both a hydroxycyclohexyl group and an oxolan-2-one ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61097-33-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(1-hydroxycyclohexyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c11-9-8(4-7-13-9)10(12)5-2-1-3-6-10/h8,12H,1-7H2

InChI Key

XXTSLPDJULQVJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCOC2=O)O

Origin of Product

United States

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